(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one
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Overview
Description
(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one is a heterocyclic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, which have led to its exploration as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one involves its ability to bind to specific receptors in the body. This binding leads to the activation of various cellular pathways, which can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one has been shown to have a range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one in lab experiments is its ability to selectively target specific receptors, which can lead to more precise and effective results. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of (3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one. These include the exploration of its potential applications in the treatment of various diseases, the development of more effective synthesis methods, and the investigation of its potential toxicity and safety profile. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of (3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one involves the condensation of 4-chloroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of hydrazine hydrate. The resulting product is then subjected to further reactions to yield the final product.
Scientific Research Applications
(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, which have led to its exploration as a potential drug candidate for various diseases such as cancer, diabetes, and inflammation.
properties
Molecular Formula |
C16H15ClN6O |
---|---|
Molecular Weight |
342.78 g/mol |
IUPAC Name |
(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C16H15ClN6O/c17-9-5-7-10(8-6-9)20-21-13-14(18)22-23-15(13)19-12-4-2-1-3-11(12)16(23)24/h5-8,20H,1-4H2,(H2,18,22)/b21-13- |
InChI Key |
AFKMZIAZMGITQZ-BKUYFWCQSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N\NC4=CC=C(C=C4)Cl)/C(=N3)N |
SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=C(C=C4)Cl)C(=N3)N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=C(C=C4)Cl)C(=N3)N |
Origin of Product |
United States |
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